molecular formula C11H9NO2 B11907352 Spiro[cyclobutane-1,3'-indoline]-2',3-dione CAS No. 1603068-17-2

Spiro[cyclobutane-1,3'-indoline]-2',3-dione

Cat. No.: B11907352
CAS No.: 1603068-17-2
M. Wt: 187.19 g/mol
InChI Key: DIBPKWQRMFSZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclobutane-1,3’-indoline]-2’,3-dione is a spirocyclic compound that features a unique structure where a cyclobutane ring is fused to an indoline moiety through a spiro carbon. This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclobutane-1,3’-indoline]-2’,3-dione typically involves the cyclization of indoline derivatives. One common method is the cyclodimerization of 3-phenacylideneoxindoles in the presence of a catalytic amount of photosensitizer such as Ru(bpy)_3Cl_2 under visible light irradiation . This reaction proceeds with high diastereoselectivity and yields the desired spirocyclic product.

Industrial Production Methods

Industrial production methods for spiro[cyclobutane-1,3’-indoline]-2’,3-dione often utilize continuous flow reactors. These reactors enable the fast synthesis of spiro-fused indoles using carbamoylation and imidation reactions under ultrasonic irradiation . This approach is advantageous due to its efficiency, high yield, and minimal need for aqueous work-up.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclobutane-1,3’-indoline]-2’,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spirooxindole derivatives.

    Reduction: Reduction reactions can yield reduced spirocyclic products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various spirooxindole and spiroindoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Spiro[cyclobutane-1,3’-indoline]-2’,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[cyclobutane-1,3’-indoline]-2’,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the spirocyclic framework .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,1’-cyclobutane-2’,3’-indoline]: This compound features a similar spirocyclic structure but with different substituents on the indoline moiety.

    Spiro[indoline-2,1’-isoindoline]-3,3’-dione: Another spirocyclic compound with a different ring fusion pattern.

Uniqueness

Spiro[cyclobutane-1,3’-indoline]-2’,3-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

1603068-17-2

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

spiro[1H-indole-3,3'-cyclobutane]-1',2-dione

InChI

InChI=1S/C11H9NO2/c13-7-5-11(6-7)8-3-1-2-4-9(8)12-10(11)14/h1-4H,5-6H2,(H,12,14)

InChI Key

DIBPKWQRMFSZTH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC12C3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.